Cbz-4-tert-butyl-D-Phenylalanine
Description
Cbz-4-tert-butyl-D-Phenylalanine is a protected amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. The compound features a carbobenzyloxy (Cbz) group at the N-terminus and a bulky tert-butyl substituent at the para position of the phenylalanine aromatic ring. This structural modification confers unique steric and electronic properties, making it valuable for studying peptide conformation, protein-ligand interactions, and hydrophobic binding motifs. Its D-configuration enhances resistance to enzymatic degradation, which is critical for applications in drug design and biochemical assays.
Properties
Molecular Weight |
355.5 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The tert-butyl derivative exhibits the highest hydrophobicity (logP = 3.2), favoring membrane permeability and hydrophobic interactions.
- The nitro-substituted variant has lower solubility due to polar but rigid nitro groups, which may hinder crystal lattice disruption.
This compound
- Applications : Used in peptide-based drug candidates targeting hydrophobic binding sites (e.g., enzyme active sites, receptor pockets). Its steric bulk stabilizes specific peptide conformations, aiding in structure-activity relationship (SAR) studies.
- Research Findings : Demonstrated enhanced binding affinity in angiotensin-converting enzyme (ACE) inhibitor analogs compared to methyl-substituted derivatives .
Cbz-4-Nitro-D-Phenylalanine
- Applications : Acts as a fluorescent probe in enzyme inhibition assays due to the nitro group’s electron-deficient aromatic ring, which participates in charge-transfer interactions .
- Research Findings : Utilized in screening protease inhibitors, where the nitro group stabilizes transition states during catalysis .
Cbz-4-Methyl-D-Phenylalanine
- Applications : Balances solubility and steric effects, making it suitable for combinatorial peptide libraries and conformational studies .
Research Findings and Implications
- Steric Effects : The tert-butyl group’s bulkiness reduces rotational freedom in peptides, favoring helical or turn conformations. This property is critical for designing peptide therapeutics with improved pharmacokinetics .
- Electronic Effects : Nitro-substituted derivatives show higher reactivity in electrophilic environments, enabling their use in photoaffinity labeling and catalytic studies .
- Hydrophobicity vs. Solubility : Trade-offs between logP and solubility guide substituent selection; tert-butyl derivatives excel in hydrophobic environments, while methyl groups offer broader solvent compatibility.
Preparation Methods
General Synthetic Strategy
The preparation of Cbz-4-tert-butyl-D-Phenylalanine typically involves:
- Introduction of the tert-butyl substituent at the 4-position of the phenyl ring of D-phenylalanine.
- Protection of the amino group with the carbobenzyloxy (Cbz) protecting group.
- Maintenance of stereochemical integrity at the D-configuration center.
The synthesis is often approached via selective functionalization of D-phenylalanine or through the synthesis of the substituted phenylalanine derivative followed by Cbz protection.
Protection of the Amino Group with Cbz
The Cbz (carbobenzyloxy) group is introduced by reacting the amino acid with benzyl chloroformate or benzyloxycarbonyl chloride under controlled pH conditions.
- Reagents : Benzyl chloroformate, base (usually sodium bicarbonate or sodium carbonate).
- Solvent : Mixed aqueous-organic solvents such as dioxane-water or methanol-water.
- Temperature : Typically room temperature after initial exothermic reaction.
- pH Control : Essential to avoid side reactions; usually maintained mildly basic.
This reaction yields the N-Cbz protected amino acid with high efficiency and is well-documented for amino acids including phenylalanine derivatives.
Representative Preparation Method
A typical preparation method combining these steps is summarized below:
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4-tert-butylphenylalanine | Starting from 4-tert-butylbenzaldehyde, conversion via Strecker synthesis or asymmetric hydrogenation | Ensures substitution at para position |
| 2 | Hydrolysis and isolation of 4-tert-butyl-D-phenylalanine | Acidic or basic hydrolysis | Maintains stereochemistry |
| 3 | Protection of amino group with Cbz | Benzyl chloroformate, base, aqueous-organic solvent, room temperature | pH control critical; monitored by TLC |
| 4 | Purification | Crystallization from ethyl acetate/hexane or other solvents | Yields typically high (~90%) |
Detailed Reaction Conditions and Yields
From the literature on similar amino acid protections and substitutions:
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Benzyl chloroformate melting point | 22–24 °C | Liquefied by warming to 35 °C |
| Solvent systems | tert-butyl alcohol-water, dioxane-water, DMF-water, methanol-water | Choice affects solubility and reaction rate |
| Reaction temperature | Room temperature | After initial exotherm |
| Reaction time | Monitored by TLC, typically several hours | Not fully optimized |
| Crude yield | Up to 90% | High purity after recrystallization |
| Crystallization solvent | Ethyl acetate with hexane or hexane alone | Helps in purification and solvent removal |
| Stability | Decomposes below 130 °C if heated rapidly | Requires careful handling |
Alternative Synthetic Routes and Innovations
Patent literature describes processes for preparing 4-substituted phenylalanine derivatives without the use of iodination chemistry, which is advantageous in avoiding hazardous reagents and improving scalability. These processes involve:
- Use of alternative electrophilic substitution or coupling methods.
- Formation of ester derivatives as intermediates.
- Subsequent deprotection and Cbz protection steps.
These methods provide routes to pharmaceutically relevant derivatives with potential mixed ACE-NEP inhibitory activities, underscoring the biomedical importance of such compounds.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Direct electrophilic substitution on D-phenylalanine | D-Phenylalanine | tert-Butyl reagents, benzyl chloroformate | Straightforward, preserves stereochemistry | Possible regioselectivity issues |
| Synthesis from 4-tert-butylbenzaldehyde | 4-tert-Butylbenzaldehyde | Strecker reagents, benzyl chloroformate | High regioselectivity, scalable | Multi-step, requires purification |
| Patent method avoiding iodination | Various phenylalanine esters | Alternative coupling agents, Cbz protection | Safer, industrially viable | Patent-protected, may require specific conditions |
Q & A
Q. How should researchers address potential biases when interpreting bioassay data for this compound?
- Answer :
- Blinded analysis : Assign compound labels (e.g., "Compound A/B") to prevent confirmation bias during data collection .
- Negative controls : Include solvent-only and scrambled peptide controls to identify false-positive signals .
- Peer validation : Share raw datasets with collaborators for independent statistical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
